REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[NH:15][C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1.P(Cl)(Cl)([Cl:19])=O.CN(C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+]>O.C(Cl)(Cl)Cl>[Cl:19][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)[N:15]=1 |f:3.4|
|
Name
|
2-(2-furyl)quinazolin-4(3H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
the water extracted with an additional 25 ml of chloroform
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from cyclohexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |